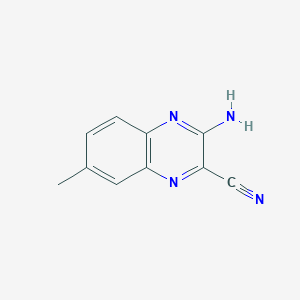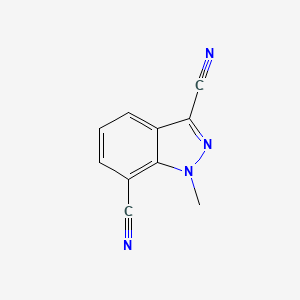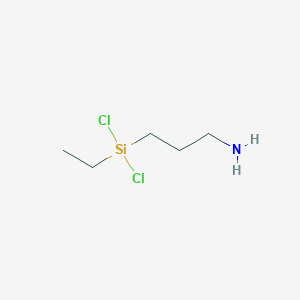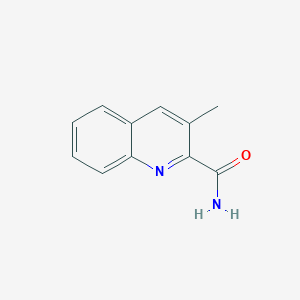
8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a carboxylic acid group at the 1st position on the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The amino group can be introduced through nitration followed by reduction or via direct amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with the amino group at the 4th position, leading to different reactivity and properties.
1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: The presence of both the amino and carboxylic acid groups in 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid provides unique reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
8-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4,6,8H,1,3,5,12H2,(H,13,14) |
Clé InChI |
FVHVIZMQSBTYLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC=C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)




![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)






![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
